molecular formula C5H11NO2 B15142680 L-Valine-13C5,15N,d2

L-Valine-13C5,15N,d2

Cat. No.: B15142680
M. Wt: 125.116 g/mol
InChI Key: KZSNJWFQEVHDMF-RKEACNPTSA-N
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Description

L-Valine-13C5,15N,d2 is a specially labeled form of the essential amino acid L-Valine. This compound is isotopically labeled with carbon-13, nitrogen-15, and deuterium, making it a valuable tool in various scientific research applications. L-Valine is one of the twenty proteinogenic amino acids and plays a crucial role in protein synthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine-13C5,15N,d2 involves the incorporation of stable isotopes into the L-Valine molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the amino acid synthesis. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of fermentation or chemical synthesis methods, where microorganisms or chemical reactions are employed to produce the labeled amino acid. The production process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Valine-13C5,15N,d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate the amino acid .

Mechanism of Action

The mechanism of action of L-Valine-13C5,15N,d2 is primarily related to its role as an amino acid. It is incorporated into proteins during protein synthesis, where it contributes to the structure and function of the proteins. The labeled isotopes allow researchers to track the amino acid and study its metabolism and interactions within biological systems .

Comparison with Similar Compounds

L-Valine-13C5,15N,d2 is unique due to its specific isotopic labeling, which distinguishes it from other forms of L-Valine. Similar compounds include:

These similar compounds are used in various research applications but may not provide the same level of detail and specificity as this compound .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

125.116 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3-dideuterio-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1D,4+1D,5+1,6+1

InChI Key

KZSNJWFQEVHDMF-RKEACNPTSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([13CH3])[13CH3])[15NH2]

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

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